molecular formula C13H25N5O3 B13722652 tert-Butyl (3-(5-azidopentanamido)propyl)carbamate

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate

Cat. No.: B13722652
M. Wt: 299.37 g/mol
InChI Key: WQRYUBQXPAQCRT-UHFFFAOYSA-N
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Description

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is a compound used in various scientific research fields. It is known for its unique structure, which includes an azido group, making it valuable in click chemistry and other synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate typically involves multiple steps One common method starts with the protection of an amine group using tert-butyl carbamateThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form triazoles, which are stable and useful in various applications. This reaction is highly specific and efficient, making it valuable in both research and industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is unique due to its azido group, which allows it to participate in click chemistry. This makes it highly valuable for applications requiring stable and specific linkages, such as in drug delivery and biomolecule labeling .

Properties

Molecular Formula

C13H25N5O3

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl N-[3-(5-azidopentanoylamino)propyl]carbamate

InChI

InChI=1S/C13H25N5O3/c1-13(2,3)21-12(20)16-9-6-8-15-11(19)7-4-5-10-17-18-14/h4-10H2,1-3H3,(H,15,19)(H,16,20)

InChI Key

WQRYUBQXPAQCRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

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